MFCD06640722
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Overview
Description
The compound with the identifier “MFCD06640722” is a chemical substance with unique properties and applications. It is important to understand its structure, synthesis, and reactions to fully appreciate its potential in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “MFCD06640722” involves specific reaction conditions and reagents. One common method includes the use of reactive crystallization, which is a low-temperature route that ensures the purity and stability of the compound . The reaction conditions typically involve controlled temperature, concentration of reagents, and precise addition rates to achieve the desired product.
Industrial Production Methods
For industrial production, the synthesis of “this compound” is scaled up using similar principles but with optimized parameters to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
The compound “MFCD06640722” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Scientific Research Applications
The compound “MFCD06640722” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism by which “MFCD06640722” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity or signal transduction pathways. The exact mechanism depends on the context in which the compound is used, whether in a biological system or a chemical reaction .
Properties
IUPAC Name |
(2Z)-2-[5-benzyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-chlorophenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2S/c26-17-6-10-19(11-7-17)29-23(31)21(15-28)25-30(20-12-8-18(27)9-13-20)24(32)22(33-25)14-16-4-2-1-3-5-16/h1-13,22H,14H2,(H,29,31)/b25-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTBBNPJXUJFSB-DAFNUICNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)/S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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